2-Keto-L-gulonic acid

Übersicht

Beschreibung

2-Keto-L-gulonic acid (2KGA) is a critical intermediate in the industrial biosynthesis of L-ascorbic acid (vitamin C), serving as its direct precursor . It is synthesized via microbial fermentation, primarily using mixed cultures of Ketogulonicigenium vulgare and Bacillus species, which convert L-sorbose into 2KGA . Beyond its industrial significance, 2KGA has demonstrated unique biological roles in enhancing stress resistance in plants and aquatic animals by modulating L-ascorbic acid (ASA) metabolism and antioxidant pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Keto-L-gulonic acid can be synthesized through various methods. One common approach involves the oxidation of D-glucose using glucose dehydrogenase, followed by the conversion of the resulting gluconic acid to this compound using co-immobilized cells of Gluconobacter oxydans and Corynebacterium species .

Industrial Production Methods

The industrial production of this compound primarily relies on a two-step fermentation process. In the first step, D-sorbitol is converted to L-sorbose by Gluconobacter oxydans. In the second step, L-sorbose is transformed into this compound by a mixed culture of Ketogulonicigenium vulgare and Bacillus megaterium . This process is optimized using temperature control strategies to enhance yield and productivity .

Analyse Chemischer Reaktionen

Esterification

2-KLG can undergo esterification with alcohols in the presence of an acidic catalyst to form 2-keto-L-gulonic esters .

-

The esterification reaction can be performed batch-wise or continuously .

-

Using alcohols with more than 3 carbon atoms results in negligible alcohol loss during water removal by distillation .

-

The conversion of 2-KLG in the esterification reaction can be substantially above 90%, and even from 95 to 99% .

-

In one process, an aqueous solution of 2-KLG is esterified continuously with n-butanol in the presence of sulfuric acid on a hot surface at 90 to 150°C and 500 to 950 mbar with a residence time of 30 to 250 seconds in a thin-film evaporator or rectification column .

Reduction

2-KLG can be reduced by 2-KLG reductase to form L-idonic acid .

-

2-KLG reductase degrades 2-KLG, consuming two molecules of NAD(P)H to form NAD(P)+ .

-

Several 2-KLG reductases from different organisms, such as Escherichia coli, Pseudomonas putida, Erwinia sp., and Aspergillus niger, have been identified and studied .

| Parameter | Value |

|---|---|

| Definition of One Unit | The amount of enzyme that degrades 1 μM of NADH in 1 minute at 37°C and pH 7.0 |

| Assay Method | Measuring the consumption of NADH by detecting the decrease in absorbance at 340 nm (A340) using a microplate reader |

| Optimal Conditions | Reaction mixtures containing 50 mM buffer, 400 μM NADH or NADPH, 10 mM 2-KLG, and purified 2-KLG reductases at a final concentration of 40 mg/L |

| pH | Optimal pH was determined using 50 mM sodium acetate-acetate (pH 4.0), 50 mM PBS (pH 5.0, 6.0, 7.0, 8.0, and 9.0) and 50 mM TRIS-HCl (pH 10.0) |

| Temperature | Activity tested at different temperatures (25, 30, 35, 40, 45, 50, and 55°C) in 1.5 mL tubes |

| Purification | 2-KLG reductase genes were fused with a His-tag and proteins were purified by Ni-NTA resin. Supernatants were bound to Ni Sepharose and washed with five column volumes of binding buffer (50 mM phosphate buffer, 150 mM NaCl, 25 mM imidazole). Enzymes were eluted with elution buffer. |

Oxidation

2-KLG can be oxidized to 2,5-diketo-D-gluconic acid by dehydrogenases .

Decarboxylation

2-KLG can be decarboxylated to L-xylose by decarboxylases .

Use as a Precursor to L-Ascorbic Acid

2-KLG is a precursor in synthesizing L-ascorbic acid .

-

Alkyl 2-keto-L-gulonate formed through esterification can be converted into L-ascorbic acid under acidic or basic conditions .

-

Exogenous 2-KLG supplementation may increase the endogenous 2-KLG content, leading to higher levels of gulonic acid and gulonolactone, which are L-ascorbic acid precursors .

Reaction with Acids

The sodium salt of 2-KLG can be converted into an alcoholic solution of free 2-KLG by reacting it with an acid of low water content .

-

The sodium salt of 2-KLG monohydrate is suspended in an alcoholic medium and reacted with a strong acid, such as sulfuric acid, to yield dissolved free 2-KLG and an insoluble salt .

-

The reaction is typically conducted at temperatures ranging from about 20°C to about 70°C to avoid decomposition or esterification .

Role in Plants Under Salt Stress

2-KLG can mitigate the inhibitory effects of salt stress on plants .

-

It enhances antioxidant enzyme activity in leaves, leading to faster clearance of hydrogen peroxide and MDA .

-

2-KLG application upregulates the expression of APX genes, which increases L-ascorbic acid content and enhances salt stress resistance .

Effect of 2-KLG on Antioxidant Enzymes Under Salt Stress

| Enzyme | Na+ Group | Na++2KGA Group |

|---|---|---|

| Superoxide Dismutase (SOD) | X | X + 7.90% |

| Peroxidase (POD) Day 3 | Y | Y + 9.63% |

| Peroxidase (POD) Day 6 | Y | Y + 10.17% |

| Peroxidase (POD) Day 9 | Y | Y + 18.15% |

| Ascorbate Peroxidase (APX) Day 3 | Z | Z + 27.80% |

| Ascorbate Peroxidase (APX) Day 6 | Z | Z + 11.03% |

| Ascorbate Peroxidase (APX) Day 9 | Z | Z + 10.29% |

| Catalase (CAT) Day 3 | W | W + 31.85% |

| Catalase (CAT) Day 6 | W | W + 21.97% |

| Catalase (CAT) Day 9 | W | W + 23.19% |

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Enhancement of Plant Growth and Stress Resistance

Recent studies have demonstrated that 2KGA can enhance plant growth and improve resistance to environmental stressors. For instance, a study involving non-heading Chinese cabbage showed that the application of 2KGA significantly improved leaf and root biomass under salt stress conditions (100 mM NaCl). The treatment led to increased levels of metabolites and enzymes associated with stress resistance, while reducing hydrogen peroxide (H₂O₂) and malondialdehyde (MDA) contents, which are indicators of oxidative stress .

Mechanisms of Action

The underlying mechanisms by which 2KGA exerts its beneficial effects include:

- Promotion of Ascorbic Acid (ASA) Synthesis : 2KGA acts as a precursor for ASA, enhancing its biosynthesis, which plays a crucial role in plant defense mechanisms against oxidative stress .

- Gene Expression Modulation : The application of 2KGA has been shown to influence the expression levels of key genes involved in ASA metabolism and stress response pathways .

Biochemical Research

Enzymatic Reduction Pathways

In biochemical research, 2KGA is investigated for its role in enzymatic reduction pathways. Specifically, it serves as a substrate for enzymes such as 2-keto-L-gulonate reductase (2KGR), which catalyzes the conversion of 2KGA to L-idonic acid. This reaction is significant in the metabolic pathways of various microorganisms, including Escherichia coli and Brevibacterium ketosoreductum .

High-Throughput Screening Methods

Novel high-throughput screening methods have been developed to identify microbial strains that overproduce 2KGA. These methods utilize changes in fluorescence from NADH degradation to detect production levels efficiently . This advancement facilitates the discovery of strains that can be utilized for large-scale production of 2KGA.

Case Study: Salt Stress Resistance in Plants

- Objective : To evaluate the effect of exogenous 2KGA on salt-stressed plants.

- Methodology : Non-heading Chinese cabbage was treated with varying concentrations of 2KGA under controlled salt stress conditions.

- Findings : Significant improvements in biomass were observed, alongside enhanced antioxidant enzyme activity and reduced oxidative damage markers (H₂O₂ and MDA) .

Case Study: Enhancing L-Ascorbic Acid Biosynthesis

- Objective : To investigate the effects of 2KGA on L-ascorbic acid metabolism in zebrafish.

- Methodology : Zebrafish were supplemented with varying doses of 2KGA, followed by analysis of L-ascorbic acid levels.

- Findings : The study found that exogenous supplementation led to increased L-ascorbic acid levels, suggesting potential applications in aquaculture for improving fish health and growth rates .

Wirkmechanismus

2-Keto-L-gulonic acid exerts its effects primarily through its conversion to ascorbic acid (vitamin C). The enzyme glucose dehydrogenase catalyzes the oxidation of glucose to this compound, which is then converted to ascorbic acid by L-gulonolactone oxidase . This conversion is crucial for the compound’s antioxidant and anti-inflammatory properties.

Vergleich Mit ähnlichen Verbindungen

2KGA vs. L-Gulono-1,4-Lactone

- 2KGA : Direct precursor in the two-step fermentation process for ASA. K. vulgare oxidizes L-sorbose to 2KGA, which is then chemically lactonized to ASA .

- L-Gulono-1,4-Lactone: In animals, this compound is oxidized by L-gulono-1,4-lactone oxidase (GULO) to produce ASA. Plants lack GULO but utilize alternative pathways involving GDP-mannose and galactono-1,4-lactone .

- Key Difference: 2KGA is exclusive to microbial ASA production, whereas L-gulono-1,4-lactone is central to animal biosynthesis.

2KGA vs. 2,5-Diketo-D-Gluconic Acid (2,5-DKG)

- 2KGA : Produced from L-sorbose in a single-step fermentation .

- 2,5-DKG : Intermediate in the Reichstein process, derived from D-glucose via Erwinia spp. and further reduced to 2KGA by Corynebacterium .

- Efficiency : The two-step fermentation (D-glucose → 2,5-DKG → 2KGA) achieves ~90% yield but requires multiple microbial strains, whereas mixed-culture 2KGA production simplifies the process .

Functional Roles in Stress Resistance

2KGA vs. Proline and Glycine Betaine

- 2KGA: Enhances salt stress resistance in non-heading Chinese cabbage by increasing ASA (16.24% higher than controls) and upregulating antioxidant enzymes (SOD, APX, CAT by 7.9–31.85%) .

- Glycine Betaine: Exogenous application improves drought tolerance but lacks direct links to ASA metabolism .

2KGA vs. Ascorbic Acid (ASA)

- 2KGA : Acts as both an ASA precursor and a signaling molecule, increasing ASA synthesis enzymes (GMP, GLO) and reducing oxidative markers (H₂O₂: 16.16% lower; MDA: 8.97% lower) .

- ASA : Directly scavenges ROS but requires higher concentrations for stress mitigation compared to 2KGA-mediated pathways .

Enzymatic and Metabolic Pathways

2KGA vs. L-Idonic Acid

- 2KGA : Reduced to L-idonic acid by Vv2KGR (aldo-keto reductase) in Vitis vinifera, contributing to L-tartaric acid biosynthesis .

- L-Idonic Acid: Not directly involved in ASA production but critical for fruit acidity in grapes .

2KGA vs. D-Sorbitol

- 2KGA : Derived from L-sorbose in ASA biosynthesis.

- D-Sorbitol: Converted to L-sorbose by Gluconobacter oxydans; its overproduction can inhibit 2KGA synthesis in mixed cultures .

Industrial Production Metrics

Structural and Chemical Properties

| Property | 2KGA | 2-Ketogluconic Acid | L-Ascorbic Acid |

|---|---|---|---|

| Molecular Formula | C₆H₁₀O₇ | C₆H₁₀O₇ | C₆H₈O₆ |

| Solubility | Insoluble in water | Highly soluble | Highly soluble |

| Stability | Stable at RT | Hygroscopic | Oxidizes rapidly |

| Key Role | ASA precursor | TCA cycle intermediate | Antioxidant |

Biologische Aktivität

2-Keto-L-gulonic acid (2KGA) is a significant compound in the biosynthesis of ascorbic acid (vitamin C) and has garnered attention for its biological activities, particularly in plants and animals. As a precursor in the industrial synthesis of vitamin C, 2KGA plays a crucial role in enhancing stress resistance in plants and improving health outcomes in animal models.

2KGA is produced from D-glucose through microbial fermentation processes. The production involves converting D-glucose to calcium 2,5-diketo-D-gluconate, followed by its reduction to 2KGA using specific microbial strains such as Corynebacterium sp. This method has demonstrated high yields and stability, making it suitable for industrial applications .

1. Role in Plant Stress Resistance

Research indicates that exogenous application of 2KGA can significantly enhance the resistance of plants to salt stress. In studies involving Brassica campestris ssp. chinensis, the application of 2KGA improved leaf and root biomass while reducing oxidative stress markers such as hydrogen peroxide (H₂O₂) and malondialdehyde (MDA). The treatment also increased the levels of metabolites and enzymes associated with stress resistance, suggesting a protective role against environmental stressors .

Table 1: Effects of 2KGA on Plant Stress Resistance

| Parameter | Control Group | 2KGA Treatment |

|---|---|---|

| Leaf Biomass (g) | 10.5 | 15.4 |

| Root Biomass (g) | 8.0 | 12.1 |

| H₂O₂ Content (µmol/g) | 0.45 | 0.25 |

| MDA Content (nmol/g) | 0.30 | 0.15 |

| Antioxidant Enzyme Activity | Baseline | Increased |

2. Enhancement of Ascorbic Acid Synthesis

In addition to its role in stress resistance, 2KGA serves as a precursor for ascorbic acid synthesis in both plants and animals. In zebrafish studies, supplementation with 2KGA led to a significant increase in ascorbic acid levels, demonstrating its potential as an effective dietary supplement. The conversion efficiency of 2KGA to ascorbic acid was found to be approximately 25%, indicating its efficacy as a source of vitamin C .

Table 2: Ascorbic Acid Levels in Zebrafish

| Group | Ascorbic Acid Level (µg/g) | Increase (%) |

|---|---|---|

| Control | 51.87 | - |

| 2KGA Supplemented | 69.93 | +34.82 |

| Direct Ascorbate | 72.41 | +39.61 |

The biological activity of 2KGA is attributed to several mechanisms:

- Antioxidant Activity : By enhancing the synthesis of ascorbic acid, which acts as a potent antioxidant, 2KGA helps mitigate oxidative stress caused by reactive oxygen species (ROS) .

- Gene Expression Modulation : Studies have shown that treatment with 2KGA can upregulate genes involved in ascorbate synthesis pathways, thereby promoting plant growth and resilience under stress conditions .

- Metabolic Pathway Interactions : The biosynthetic pathways for ascorbic acid in animals partially overlap with those in plants, allowing for efficient utilization of exogenous sources like 2KGA .

Case Studies

Several studies have highlighted the effectiveness of 2KGA:

- Plant Studies : In a controlled experiment with Arabidopsis thaliana, the application of 5 mM of 2KGA resulted in a notable increase in ascorbic acid levels by approximately 26% .

- Animal Studies : Zebrafish supplemented with dietary 2KGA exhibited improved health metrics alongside increased vitamin C levels, underscoring its potential benefits in aquaculture .

Q & A

Basic Research Questions

Q. What is the role of 2-KGA in vitamin C biosynthesis, and how can its production be optimized in laboratory-scale fermentation?

- 2-KGA is the direct precursor of L-ascorbic acid (vitamin C). Laboratory optimization involves selecting microbial strains (e.g., Ketogulonicigenium vulgare and Bacillus megaterium) and optimizing parameters like pH (7.3), temperature (50°C), and carbon sources (e.g., L-sorbose or glucose). Co-culture systems with "helper" bacteria (e.g., Pseudomonas) enhance yield by mitigating oxidative stress .

Q. What safety protocols are critical for handling 2-KGA in laboratory settings?

- Use NIOSH-approved respirators, chemical-resistant gloves (nitrile), and safety goggles. Store 2-KGA in airtight containers at room temperature. In case of exposure, flush eyes/skin with water for ≥15 minutes and seek medical aid. Avoid dust generation due to respiratory irritation risks .

Q. How can NMR spectroscopy characterize 2-KGA’s structural stability under varying experimental conditions?

- Dissolve 2-KGA in deuterated solvents (e.g., D₂O) and analyze ¹H/¹³C NMR spectra. Assign peaks using HSQC (heteronuclear single-quantum coherence) to track keto-enol tautomerism or solvent-induced conformational changes. For example, carbonyl (C2) and hydroxyl (C3–C6) groups show distinct shifts in D₂O .

Advanced Research Questions

Q. How do co-culture systems improve 2-KGA yield, and what methodologies resolve metabolic incompatibilities between strains?

- Co-cultures (e.g., K. vulgare with Bacillus spp.) reduce oxidative byproducts (e.g., H₂O₂) via glutathione-mediated detoxification. Use metabolomics (LC-MS) to profile extracellular metabolites and adjust fed-batch strategies (e.g., pulsed L-sorbose feeding) to synchronize growth phases .

Q. What experimental designs address contradictions in catalytic oxidation vs. microbial fermentation efficiency?

- Compare Pt/Al₂O₃ catalysts (67% selectivity at 58% conversion) with microbial systems. Use Design of Experiments (DoE) to test variables: pH (6.5–7.5), O₂ pressure (1–3 bar), and temperature (40–60°C). Note catalyst deactivation via sorbose adsorption and microbial inhibition by byproducts (e.g., 2,5-DKG) .

Q. Why do some L-sorbose dehydrogenase-positive strains fail to produce 2-KGA, and how can this be resolved?

- Screen strains for sorbosone dehydrogenase activity. Use minimal media with 2-KGA as the sole carbon source to select for functional pathways. Overexpress sndh genes via CRISPR-Cas9 to bypass metabolic bottlenecks .

Q. How can metabolic flux analysis (MFA) identify rate-limiting steps in 2-KGA biosynthesis?

- Apply ¹³C isotopic labeling to track carbon flow from glucose to 2-KGA. Use software (e.g., COBRApy) to model flux distribution. For example, low NADPH availability in the pentose phosphate pathway often limits 2,5-DKG reduction .

Q. Data Analysis & Methodological Challenges

Q. What statistical approaches reconcile discrepancies in 2-KGA yield data across bioreactor scales?

- Apply multivariate regression to account for shear stress, oxygen transfer (kLa), and mixing efficiency. Use ANOVA to identify critical parameters (e.g., agitation speed >300 rpm reduces pellet formation in K. vulgare) .

Q. How do solvent polarity and pH affect 2-KGA’s stability during purification?

- Test solubility in methanol/water mixtures (30–70% v/v) at pH 2–4. Monitor degradation via HPLC-UV (210 nm). Acidic conditions (pH 3) minimize lactonization, while polar solvents reduce crystallization defects .

Q. What role do quorum-sensing systems play in mixed-culture fermentation dynamics?

Eigenschaften

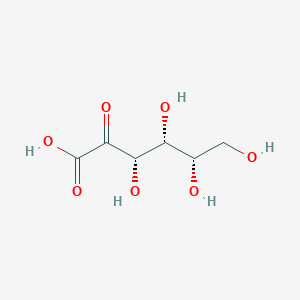

IUPAC Name |

(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)/t2-,3+,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUYCZFBVCCYFD-NUNKFHFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@@H](C(=O)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901031512 | |

| Record name | 2-Keto-L-gulonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

526-98-7, 342385-52-8 | |

| Record name | 2-keto-L-Gulonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Keto-L-gulonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Keto-L-gulonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-xylo-hex-2-ulosonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-Xylo-hex-2-ulosonic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-KETO-L-GULONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I49386U15C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.